molecular formula C15H11BrN2O2 B8438970 6-Bromo-4-hydroxy-3-(phenylamino)quinolin-2(1H)-one

6-Bromo-4-hydroxy-3-(phenylamino)quinolin-2(1H)-one

Cat. No.: B8438970
M. Wt: 331.16 g/mol
InChI Key: NOPJLSAZPVBMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-hydroxy-3-(phenylamino)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H11BrN2O2 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

3-anilino-6-bromo-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C15H11BrN2O2/c16-9-6-7-12-11(8-9)14(19)13(15(20)18-12)17-10-4-2-1-3-5-10/h1-8,17H,(H2,18,19,20)

InChI Key

NOPJLSAZPVBMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)(phenyl)iodoniumtrifluoromethane sulfonate (1.40 g, 2.36 mmol, Intermediate 8, step b) and aniline (1 mL) was stirred for 4 hours at room temperature. To this was added DCM and the resulting suspension was filtered. The solid was washed first with DCM followed by water and air dried under vacuum at 50° C. to yield the title compound.
Name
(6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)(phenyl)iodoniumtrifluoromethane sulfonate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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